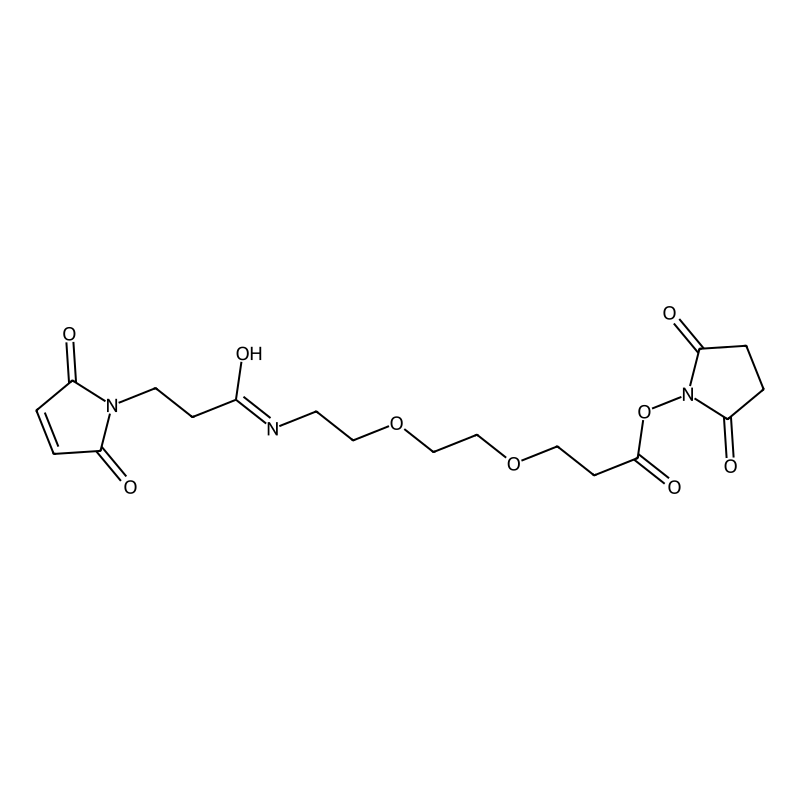2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Description
- Chemical Databases: Information on this compound is present in chemical databases like PubChem []. However, these entries primarily focus on the structure, properties and identification of the molecule, without mentioning specific research applications.
- Supplier Information: Commercial suppliers of the compound often don't disclose the intended uses due to proprietary reasons [, , ].
2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrolidin-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate is a complex organic compound characterized by its unique chemical structure, which includes multiple functional groups and a pyrrolidine ring. Its molecular formula is C₁₆H₁₉N₃O₈, with a molecular weight of approximately 381.33 g/mol. This compound is notable for its potential applications in medicinal chemistry and drug development due to its structural features that may influence biological activity and interactions with biomolecules .
This compound functions as a linker molecule in bioconjugation reactions. The maleimide group reacts specifically with thiol groups on biomolecules, while the NHS ester reacts with primary amines. This allows researchers to attach various molecules (drugs, nanoparticles) to biomolecules for targeted therapies or research applications [].
The synthesis of this compound typically involves multiple steps, including:
- Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving suitable precursors.
- Introduction of functional groups: The amide and ethoxy groups can be added via standard organic synthesis techniques such as acylation and alkylation.
- Final coupling reactions: The complete structure is assembled through strategic coupling of intermediates that contain the desired functional groups.
The exact synthetic route may vary depending on the availability of starting materials and desired purity levels .
2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrolidin-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate has potential applications in:
- Drug Development: Its unique structure may facilitate the design of novel therapeutics.
- Bioconjugation: The compound could serve as a linker in antibody-drug conjugates due to its reactive functional groups.
- Research: It may be used in biochemical assays to study interactions with proteins or nucleic acids .
Interaction studies are crucial for understanding how this compound interacts with biological macromolecules. Preliminary data indicate that it may bind to specific receptors or enzymes, influencing their activity. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to quantify these interactions and determine binding affinities. Further studies are necessary to map out its interaction profile comprehensively .
Several compounds exhibit structural similarities to 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrolidin-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate. Notable examples include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Mal-amido-PEG₂-NHS | C₁₈H₂₃N₃O₉ | Contains a polyethylene glycol moiety for solubility enhancement |
| 4-Aminobutyrate | C₄H₉NO₂ | Simple structure with potential neuroactive properties |
| 3-Hydroxybutyric acid | C₄H₈O₃ | Involved in energy metabolism and signaling |
Uniqueness: The compound's complex structure with multiple functional groups allows for diverse interactions not present in simpler analogs. Its potential as a bioconjugate linker sets it apart from other compounds that lack such functionalities .
Purity
XLogP3
Exact Mass
Appearance
Storage
Dates
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.








